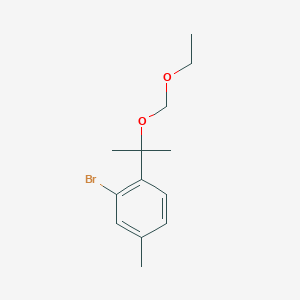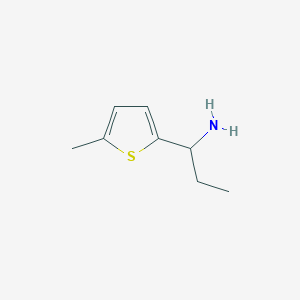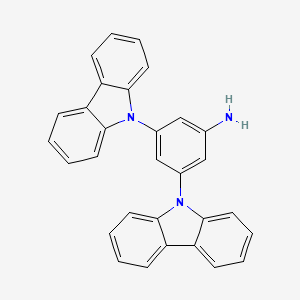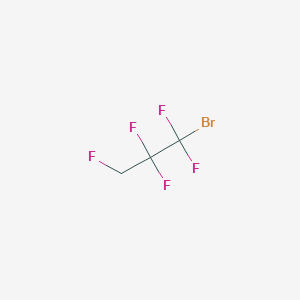
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a 2-(ethoxymethoxy)propan-2-yl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, sodium alkoxides, and amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 1-(2-(ethoxymethoxy)propan-2-yl)-4-methylphenol.
Scientific Research Applications
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its brominated aromatic structure is often found in compounds with antimicrobial, antifungal, and anticancer properties.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the ethoxymethoxy group can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene can be compared with other brominated aromatic compounds, such as:
2-Bromo-4-methylphenol: This compound lacks the ethoxymethoxy group, making it less versatile in terms of chemical reactivity and applications.
2-Bromo-1-(2-hydroxypropan-2-yl)-4-methylbenzene: The presence of a hydroxyl group instead of an ethoxymethoxy group can significantly alter the compound’s chemical properties and reactivity.
1-Bromo-2-(ethoxymethoxy)benzene: This compound lacks the methyl group, which can affect its steric and electronic properties, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C13H19BrO2 |
|---|---|
Molecular Weight |
287.19 g/mol |
IUPAC Name |
2-bromo-1-[2-(ethoxymethoxy)propan-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-5-15-9-16-13(3,4)11-7-6-10(2)8-12(11)14/h6-8H,5,9H2,1-4H3 |
InChI Key |
AKMPGTUZBFZTLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC(C)(C)C1=C(C=C(C=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-(1,3-oxazol-4-yl)azepane-1-carboxylate](/img/structure/B13898555.png)





![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B13898588.png)

![2-chloro-N-(5-methyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13898601.png)
![[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone](/img/structure/B13898607.png)
![methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate](/img/structure/B13898620.png)

